N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine
Description
N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a benzylsulfonyl group and a spirocyclic amine moiety makes it a versatile molecule for synthetic and functional studies.
Properties
IUPAC Name |
N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-26(24,15-17-6-2-1-3-7-17)16-18-8-4-9-19(12-18)22-20-13-21(25-14-20)10-5-11-21/h1-4,6-9,12,20,22H,5,10-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZCGGVQXBOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)NC3=CC=CC(=C3)CS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzylsulfonylmethyl precursor, which is then coupled with a spirocyclic amine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or the spirocyclic amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce modified amine structures. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties can be exploited in the creation of polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form specific interactions with active sites, while the spirocyclic amine can modulate the compound’s overall conformation and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and benzylsulfonyl derivatives. Examples include:
- N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octane
- N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[3.4]octan-7-ol
Uniqueness
N-[3-(benzylsulfonylmethyl)phenyl]-5-oxaspiro[34]octan-7-amine is unique due to its specific combination of a benzylsulfonyl group and a spirocyclic amine This combination provides distinct chemical and biological properties that are not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
